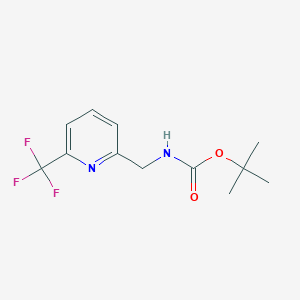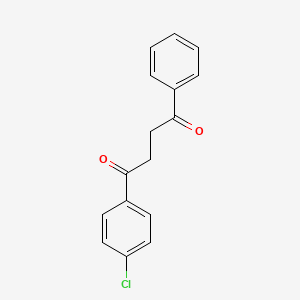
3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride is a synthetic compound belonging to the indole family Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Chlorination: The indole ring is then chlorinated at positions 4 and 6 using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Side Chain Introduction: The propan-1-amine side chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by the propan-1-amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-3-yl)propan-1-amine: Lacks the chlorine atoms, which may result in different biological activities.
4,6-Dichloroindole: Similar indole structure but without the propan-1-amine side chain.
Indole-3-acetic acid: A naturally occurring plant hormone with a different side chain.
Uniqueness
The presence of chlorine atoms at positions 4 and 6 on the indole ring and the propan-1-amine side chain make 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride unique. These structural features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
Properties
CAS No. |
2055839-91-1 |
|---|---|
Molecular Formula |
C11H13Cl3N2 |
Molecular Weight |
279.6 g/mol |
IUPAC Name |
3-(4,6-dichloro-1H-indol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2.ClH/c12-8-4-9(13)11-7(2-1-3-14)6-15-10(11)5-8;/h4-6,15H,1-3,14H2;1H |
InChI Key |
VSHBKGWOVTXWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CCCN)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide](/img/structure/B11846534.png)





![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)
![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)


